molecular formula C34H39N3O10S B607474 Fluorescein-PEG3-(N-Boc)-Amine CAS No. 1807534-77-5

Fluorescein-PEG3-(N-Boc)-Amine

Cat. No.: B607474
CAS No.: 1807534-77-5
M. Wt: 681.76
InChI Key: SVPKKGHAKHLTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein-PEG3-(N-Boc)-Amine is a compound that combines the properties of fluorescein, polyethylene glycol (PEG), and a Boc-protected amine group. Fluorescein is a widely used fluorescent dye, known for its bright green fluorescence under ultraviolet light. The PEG3 segment provides solubility and flexibility, while the Boc-protected amine group allows for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescein-PEG3-(N-Boc)-Amine typically involves the following steps:

    Activation of Fluorescein: Fluorescein is first activated by converting it into an active ester, such as an N-hydroxysuccinimide (NHS) ester.

    PEGylation: The activated fluorescein is then reacted with a PEG3 linker that has a terminal amine group. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.

    Boc Protection: The amine group of the PEG3 linker is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of fluorescein and PEG3 are reacted in industrial reactors.

    Purification: The product is purified using techniques like column chromatography or recrystallization to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.

Chemical Reactions Analysis

Types of Reactions

Fluorescein-PEG3-(N-Boc)-Amine can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine group.

    Conjugation: The free amine group can react with carboxylic acids, activated esters, or isocyanates to form amide or urea linkages.

    Oxidation and Reduction: The fluorescein moiety can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters, carbodiimides (e.g., EDC or DCC), and isocyanates are used for conjugation reactions.

    Solvents: Organic solvents like DMF, DCM, and dimethyl sulfoxide (DMSO) are frequently used.

Major Products

The major products formed from these reactions include:

    Deprotected Amine: Removal of the Boc group yields Fluorescein-PEG3-Amine.

    Conjugates: Various conjugates can be formed depending on the reagents used, such as fluorescein-PEG3-amide or fluorescein-PEG3-urea derivatives.

Scientific Research Applications

Fluorescein-PEG3-(N-Boc)-Amine has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.

    Biology: The compound is employed in labeling biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.

    Medicine: It is used in diagnostic imaging and as a component in drug delivery systems.

    Industry: The compound finds applications in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of Fluorescein-PEG3-(N-Boc)-Amine involves its ability to fluoresce under ultraviolet light, making it an excellent marker for imaging and tracking. The PEG3 segment enhances solubility and biocompatibility, while the Boc-protected amine allows for targeted modifications. The compound can interact with various molecular targets, including proteins and nucleic acids, through its amine group.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein-PEG3-Amine: Similar to Fluorescein-PEG3-(N-Boc)-Amine but without the Boc protection.

    Fluorescein-PEG4-(N-Boc)-Amine: Contains an additional PEG unit, providing increased solubility and flexibility.

    Fluorescein-PEG3-Carboxylic Acid: Has a carboxylic acid group instead of an amine, used for different conjugation reactions.

Uniqueness

This compound is unique due to its combination of fluorescein, PEG3, and a Boc-protected amine group. This combination allows for versatile applications in various fields, providing both fluorescence for imaging and a functional group for further modifications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10S/c1-33(2,3)47-32(41)36-11-13-43-15-17-44-16-14-42-12-10-35-31(48)37-21-4-7-25-24(18-21)30(40)46-34(25)26-8-5-22(38)19-28(26)45-29-20-23(39)6-9-27(29)34/h4-9,18-20,38-39H,10-17H2,1-3H3,(H,36,41)(H2,35,37,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPKKGHAKHLTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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